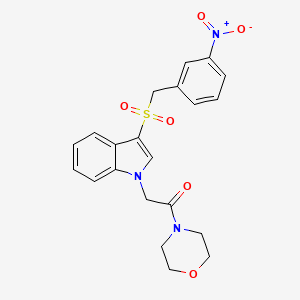

1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone, also known as NSC745887, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth, proliferation, and differentiation.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Research shows that compounds structurally similar to 1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone have been evaluated for their antimicrobial properties. For example, a series of arylsulfonamide-based quinolines, synthesized from similar starting materials, exhibited significant antibacterial and antifungal activities, including effectiveness against strains like Candida, Aspergillus niger, and Klebsiella planticola (Kumar & Vijayakumar, 2017). Similarly, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a related compound, demonstrated potent antimicrobial activity, with some compounds showing promise in MIC ranges of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

Anti-inflammatory Activity

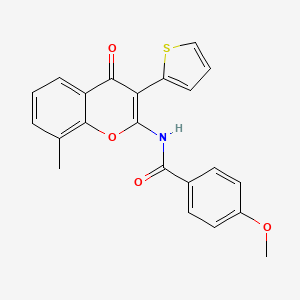

Compounds structurally related to the subject chemical have shown potential in anti-inflammatory applications. A study on thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, revealed that some compounds exhibited moderate to good anti-inflammatory activity, comparable to the standard drug indomethacin (Helal et al., 2015).

Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of various biologically active compounds. For instance, derivatives of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have shown significant biological activities, highlighting the importance of such intermediates in medicinal chemistry (Wang et al., 2016).

Anticancer Activity

Recent studies have demonstrated the potential of similar compounds in cancer treatment. For example, novel indole-based sulfonohydrazide derivatives containing a morpholine ring were synthesized and showed promising inhibition against breast cancer cells, indicating the potential of these compounds in cancer therapy (Gaur et al., 2022).

Synthesis Methods

The compound is also significant in the development of efficient synthesis methods for related chemicals. For example, a study described the synthesis of 2-biphenyl-4-yl-1-morpholin-4-ethanethione under microwave irradiation, demonstrating advancements in synthetic techniques for similar compounds (Lin-han, 2010).

Propriétés

IUPAC Name |

1-morpholin-4-yl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S/c25-21(22-8-10-30-11-9-22)14-23-13-20(18-6-1-2-7-19(18)23)31(28,29)15-16-4-3-5-17(12-16)24(26)27/h1-7,12-13H,8-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIMVUVQGJHCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-morpholino-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)

![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide](/img/structure/B2426793.png)

![2-bromo-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2426794.png)